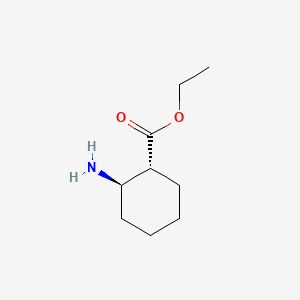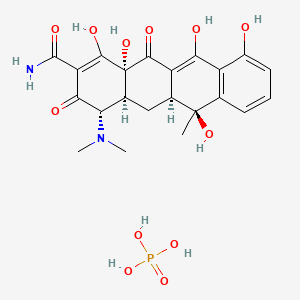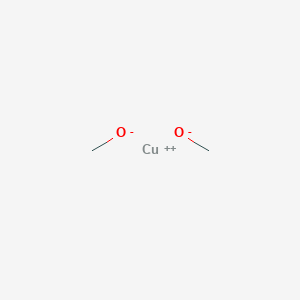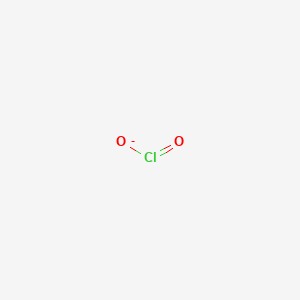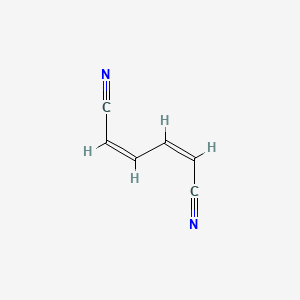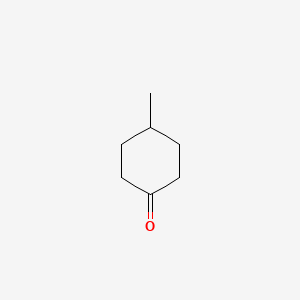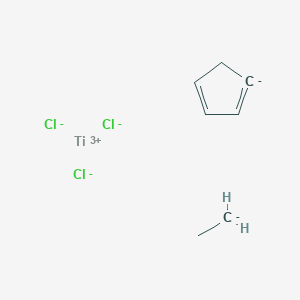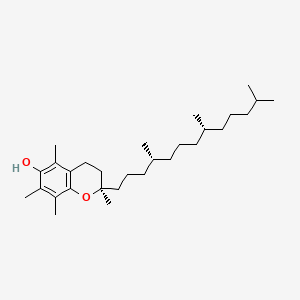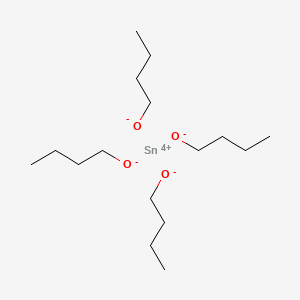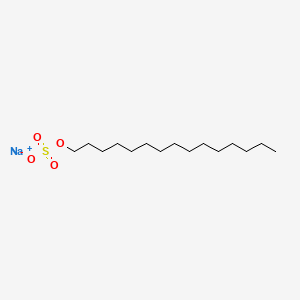
Sodium pentadecyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pentadecyl sulfate: is a chemical compound widely used in various industrial and consumer applications. It is commonly known for its role as a surfactant, which means it helps to reduce the surface tension of liquids, making it an effective cleaning and foaming agent. This compound is often found in products such as detergents, shampoos, and other personal care items .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, mono-C12-18-alkyl esters, sodium salts typically involves the sulfation of C12-18 alcohols. The process begins with the reaction of these alcohols with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 between the alcohol and sulfur trioxide .
Industrial Production Methods
In industrial settings, the sulfated product is neutralized with sodium hydroxide (NaOH) to form the sodium salt. This process can be carried out in either batch or continuous reactors. The final product can be obtained in various forms, including powders, needles, or liquids, depending on the specific application requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium pentadecyl sulfate primarily undergoes the following types of reactions:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to the parent alcohol and sulfuric acid.
Neutralization: Reacts with bases to form salts and water.
Oxidation: Can be oxidized to form sulfonates under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.
Neutralization: Sodium hydroxide (NaOH) or other bases at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions.
Major Products Formed
Hydrolysis: C12-18 alcohols and sulfuric acid.
Neutralization: Sodium salts and water.
Oxidation: Sulfonates.
Applications De Recherche Scientifique
Sodium pentadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical applications due to its emulsifying properties.
Industry: Widely used in the production of detergents, shampoos, and other cleaning agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfate group interacts with water. This dual interaction reduces surface tension and allows for the emulsification of oils and fats, making it an effective cleaning agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfuric acid, mono-C12-14-alkyl esters, sodium salts
- Sulfuric acid, mono-C8-10-alkyl esters, sodium salts
- Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
Uniqueness
Sodium pentadecyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from personal care products to industrial cleaners .
Propriétés
Numéro CAS |
13393-71-0 |
|---|---|
Formule moléculaire |
C15H32NaO4S |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
sodium;pentadecyl sulfate |
InChI |
InChI=1S/C15H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18); |
Clé InChI |
CFQGYTYFPUIIGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


